molecular formula C39H43F4N7O12 B13817799 Cbz-Trp-Glu(OMe)-His-Asp(OMe)-CH2F.TFA

Cbz-Trp-Glu(OMe)-His-Asp(OMe)-CH2F.TFA

Katalognummer: B13817799
Molekulargewicht: 877.8 g/mol
InChI-Schlüssel: SFRXBVMCPSZZHE-IEGYNWRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cbz-Trp-Glu(OMe)-His-Asp(OMe)-CH2F.TFA (commonly abbreviated as Z-WEHD-FMK.TFA) is a fluoromethyl ketone (FMK)-based caspase inhibitor. The compound features a benzyloxycarbonyl (Cbz) N-terminal protecting group, a tetrapeptide sequence (Trp-Glu(OMe)-His-Asp(OMe)), and a fluoromethyl ketone warhead conjugated to trifluoroacetic acid (TFA) as a counterion. The methyl ester (OMe) modifications on Glu and Asp residues enhance cellular permeability and stability .

As an irreversible caspase inhibitor, Z-WEHD-FMK.TFA covalently binds to the active site of caspases via its FMK group, blocking proteolytic activity. It is noted for its cell-penetrating ability, low cytotoxicity, and specificity toward inflammatory caspases, particularly caspase-4 and caspase-5, which are implicated in non-canonical inflammasome pathways . Its molecular weight is 690 g/mol (excluding TFA), with the structural formula C32H43N6O10F .

Eigenschaften

Molekularformel

C39H43F4N7O12

Molekulargewicht

877.8 g/mol

IUPAC-Name

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C37H42FN7O10.C2HF3O2/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22;3-2(4,5)1(6)7/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52);(H,6,7)/t27-,28-,29-,30-;/m0./s1

InChI-Schlüssel

SFRXBVMCPSZZHE-IEGYNWRZSA-N

Isomerische SMILES

COC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O

Kanonische SMILES

COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CASPASE-1 INHIBITOR TFA SALT typically involves the use of peptide substrates that are modified to include a trifluoroacetate (TFA) salt. One common synthetic route involves the use of the peptide sequence YVAD (tyrosine-valine-alanine-aspartate) conjugated with a chloromethyl ketone (CMK) group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific reagents like trifluoroacetic acid (TFA) to achieve the desired salt form .

Industrial Production Methods: Industrial production of CASPASE-1 INHIBITOR TFA SALT involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the compound with high purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions: CASPASE-1 INHIBITOR TFA SALT primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloromethyl ketone. It can also participate in hydrolysis reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides and small molecules that retain the inhibitory activity against caspase-1. These products are often analyzed using techniques such as HPLC and mass spectrometry to confirm their structure and purity .

Wissenschaftliche Forschungsanwendungen

CASPASE-1 INHIBITOR TFA SALT has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Wirkmechanismus

CASPASE-1 INHIBITOR TFA SALT exerts its effects by binding to the active site of caspase-1, thereby preventing the cleavage of its substrates. The inhibitor forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition of the enzyme. This inhibition blocks the maturation of pro-inflammatory cytokines such as IL-1β and IL-18, thereby reducing inflammation and cell death .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Caspase inhibitors sharing the FMK scaffold are differentiated by their peptide sequences, which dictate target specificity. Below is a comparative analysis of Z-WEHD-FMK.TFA and structurally related inhibitors:

Table 1: Key Features of FMK-Based Caspase Inhibitors

Compound Name Target Caspases Peptide Sequence Molecular Weight (g/mol) Selectivity Profile Key Applications
Z-WEHD-FMK.TFA 4, 5 Trp-Glu(OMe)-His-Asp(OMe) 690 (excl. TFA) High for caspase-4/-5 Inflammasome studies, sepsis models
Z-LEHD-FMK.TFA 4, 5, 9 Leu-Glu(OMe)-His-Asp(OMe) 690 (excl. TFA) Broad (caspase-4/-5/-9) Apoptosis assays, mitochondrial stress
Z-DEVD-FMK 3 Asp-Glu-Val-Asp 523 Caspase-3 specific Apoptotic cell death, neurodegeneration
Z-IETD-FMK 8 Ile-Glu-Thr-Asp 605 Caspase-8 specific Death receptor signaling, cancer models
Z-VAD-FMK Pan-caspase Val-Ala-Asp 467 Broad-spectrum General apoptosis inhibition

Key Comparisons

Target Specificity

  • Z-WEHD-FMK.TFA : Selective for caspase-4 and -5 , which are critical in pyroptosis and cytokine maturation .
  • Z-LEHD-FMK.TFA : Broadly inhibits caspase-4, -5, and -9 , making it suitable for studying both inflammasome and intrinsic apoptotic pathways .
  • Z-DEVD-FMK : Exclusively targets caspase-3 , a key executioner caspase in apoptosis .

Structural Determinants

  • The Trp residue in Z-WEHD-FMK.TFA enhances binding to caspase-4/-5’s substrate pockets, whereas Leu in Z-LEHD-FMK.TFA allows interaction with caspase-9’s hydrophobic regions .
  • Methyl ester (OMe) groups in Z-WEHD-FMK.TFA and Z-LEHD-FMK.TFA improve membrane permeability compared to unmodified analogs like Z-DEVD-FMK .

Functional Studies

  • In a 2003 study, Z-LEHD-FMK.TFA suppressed UVA-induced EGFR downregulation by inhibiting caspase-9, demonstrating cross-talk between apoptotic and receptor signaling pathways .
  • Z-WEHD-FMK.TFA’s efficacy in blocking caspase-4/-5 was validated in sepsis models, where it reduced IL-1β maturation and improved survival rates .

Advantages of FMK Scaffold FMK inhibitors (e.g., Z-WEHD-FMK.TFA, Z-LEHD-FMK.TFA) irreversibly inhibit caspases, unlike reversible inhibitors (e.g., quinoline derivatives). They also exhibit minimal off-target effects in cytotoxicity assays .

Research Findings and Discrepancies

  • Specificity Overlap : While Z-LEHD-FMK.TFA is marketed as a caspase-9 inhibitor, indicates activity against caspase-4/-5, suggesting context-dependent selectivity .
  • Z-WEHD-FMK.TFA: Limited direct studies exist on this compound, but its sequence homology to Z-LEHD-FMK.TFA implies shared mechanisms with divergent specificity due to Trp substitution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.